3-[(6-Chloropyridazin-3-yl)amino]propanoic acid
Description
Propriétés
IUPAC Name |
3-[(6-chloropyridazin-3-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-1-2-6(11-10-5)9-4-3-7(12)13/h1-2H,3-4H2,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBYAICXYTGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571617 | |
| Record name | N-(6-Chloropyridazin-3-yl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27255-10-3 | |
| Record name | N-(6-Chloropyridazin-3-yl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthesis of 3-Amino-6-chloropyridazine Intermediate
The synthesis of 3-amino-6-chloropyridazine is a critical step in preparing 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid. This intermediate is typically prepared by selective substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
- Starting Materials: 3,6-Dichloropyridazine and ammonia (ammoniacal liquor).
- Solvents: Common solvents include dimethylformamide (DMF), methylene dichloride, acetonitrile, methyl alcohol, ethanol, or water.
- Reaction Conditions: Temperature ranges from 30°C to 180°C; typical reaction times span 5 to 26 hours.
- Reaction Type: Nucleophilic aromatic substitution of chlorine by ammonia.
- Purification: Involves evaporation concentration, recrystallization, and silica gel column chromatography.
Representative Experimental Data:
| Embodiment | 3,6-Dichloropyridazine (g) | Ammonia (g) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2.98 | 2.10 | DMF (30 mL) | 100 | 9 | 90.63 | 98.76 | TLC and GC confirmed reaction completion |
| 2 | 2.98 | 2.10 | Methylene dichloride (30 mL) | 100 | 9 | 82.60 | 99.07 | Similar conditions, different solvent |
| 3 | 14.90 | 10.52 | Acetonitrile (200 mL) | 120 | 7 | 93.79 | Not specified | Larger scale, higher temperature |
These methods reflect mild reaction conditions, reasonable raw material costs, and high product purity and yield, making them suitable for industrial synthesis.
Coupling of 3-Amino-6-chloropyridazine with Propanoic Acid Derivatives
After obtaining 3-amino-6-chloropyridazine, the next step is coupling it with a suitable propanoic acid derivative to form this compound.
- The amino group on the pyridazine ring can be linked to a propanoic acid moiety via nucleophilic substitution or amide bond formation.
- Commonly, ethyl 3-(piperazin-1-yl)propanoate or similar esters are used as coupling partners.
- Coupling reactions often proceed under basic conditions using bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
- Solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) are employed.
- Reaction temperatures range from low (−10°C) to moderate (80°C).
- After coupling, hydrolysis of the ester group yields the free propanoic acid.
- Preparation of key intermediate 8 (a substituted thiazolamine) through multi-step synthesis.
- Coupling of intermediate 8 with a chloropyridazine derivative under basic conditions to form intermediate 9a–g.
- Introduction of the piperazine moiety followed by hydrolysis of the terminal ester to yield the final compound series 3a–g, which includes this compound analogues.
This approach was demonstrated in the synthesis of related pyridyl-thiazolamine analogues, where the coupling and subsequent hydrolysis steps were critical for obtaining the target compounds with good yields and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Amination of 3,6-dichloropyridazine | Ammonia in DMF, methylene dichloride, or acetonitrile | 30–180 | 5–26 h | Nucleophilic substitution, mild conditions |
| Coupling with propanoic acid derivative | Base (K2CO3 or NaH), NMP or THF, −10 to 80 | −10 to 80 | Hours | Ipso-substitution or palladium-catalyzed coupling possible |
| Hydrolysis of ester group | Acidic or basic hydrolysis | Ambient to reflux | Several h | Converts ester to free acid |
Analytical and Purification Techniques
- Monitoring: Thin layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to monitor reaction completion.
- Purification: Evaporation of solvents, recrystallization, and silica gel column chromatography are standard for isolating pure products.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structure and purity.
Summary Table: Preparation Outline
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Chloropyridazin-3-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Drug Development
The compound's structural characteristics enable it to serve as a scaffold for designing new pharmaceuticals. Its potential applications include:
- Antimicrobial Agents : Research suggests that derivatives of pyridazine compounds exhibit antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
- Neuroprotective Effects : Some studies indicate that compounds related to 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
2. Targeting Biological Pathways
The compound may interact with specific biological targets, influencing various signaling pathways. This interaction profile can be assessed through various biochemical assays, which can lead to the identification of new therapeutic targets.
Case Studies
Case Study 1: Antimicrobial Activity
A study examined the synthesis of several pyridazine derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the pyridazine structure could enhance its efficacy as an antimicrobial agent .
Case Study 2: Neuroprotection
In another investigation, a related compound was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested that the chlorinated pyridazine ring plays a crucial role in mediating neuroprotective effects, highlighting the potential of this compound in neuropharmacology.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid | Structure | Studied for neuroprotective effects |
| 4-Chloro-N-(pyridin-3-yl)butanamide | Structure | Exhibits antibacterial activity |
| 5-Chloro-pyridazin-3(2H)-one | Structure | Used in drug design; different functional group |
Mécanisme D'action
The mechanism of action of 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Structural Differences: These compounds replace the chloropyridazine ring with a 4-hydroxyphenyl group. The phenolic hydroxyl group enhances hydrogen-bonding capacity, while the aromatic system differs in electron distribution compared to chloropyridazine. Biological Activity:
- Antimicrobial : Demonstrated efficacy against multidrug-resistant bacterial and fungal pathogens, including ESKAPE organisms .
- Anticancer : Structure-dependent cytotoxicity, with derivatives like compound 20 (2-furyl substituent) showing promise for hit-to-lead optimization .
- Antioxidant : Unique among analogs, these derivatives exhibit radical-scavenging activity, suggesting dual therapeutic roles .
Table 1: Key Bioactivity Data for 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acid Amides
Structural Differences: These analogs incorporate a coumarin-thiazole hybrid system conjugated to the propanoic acid core, enhancing π-π stacking and hydrophobic interactions. Synthesis: Optimized via solution-phase parallel synthesis (108 amides), achieving higher yields and purity compared to alternative routes . Spectral Features:
Thiazolyl-Furan Derivatives (Furin Inhibitors)
Structural Differences : These compounds feature thiazolyl and furan substituents, creating extended conjugated systems. Example: P3 (IC50 = 35 µM against Furin) .
Biological Activity :
Table 3: Furin Inhibitor Activity
| Compound | IC50 (µM) | Key Substituents | Reference |
|---|---|---|---|
| P3 | 35 | 5-bromothiophen-2-yl, 3-chloro-4-methylphenyl | |
| P7 | >35 | 4-dimethylaminobenzylidene |
Sulfamoylphenyl and Sulfonyl-Linked Analogs
Structural Differences :
- 3-{[(6-Chloropyridin-3-yl)sulfonyl]amino}propanoic Acid (CAS 929974-15-2): Replaces the amino linker with a sulfonyl group, altering electronic properties and stability .
Functional Implications :
- Sulfonamide groups may enhance blood-brain barrier penetration.
- Sulfonyl-linked analogs (e.g., CAS 929974-15-2) could exhibit distinct pharmacokinetic profiles .
Activité Biologique
3-[(6-Chloropyridazin-3-yl)amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H9ClN2O2
- IUPAC Name : 3-amino-2-(6-chloropyridazin-3-yl)propanoic acid
This compound features a chlorinated pyridazine ring, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:
- Inhibit Enzyme Activity : The compound can inhibit certain enzyme activities by binding to the active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
- Modulate Signaling Pathways : It may also affect various signaling pathways by interacting with receptors, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
Antitumor Activity
In studies focused on cancer biology, this compound has shown promise as an antitumor agent. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The efficacy varies among different types of cancer cells, suggesting a selective action that warrants further investigation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
-
Antitumor Activity Assessment :
- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM, highlighting its potential as an adjunct therapy in oncology.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Type | Observed Effect | IC50/Effective Concentration |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | >50 µg/mL |
| Antimicrobial | Escherichia coli | Significant growth inhibition | >50 µg/mL |
| Antitumor | MCF-7 (breast cancer) | Dose-dependent viability reduction | ~25 µM |
Q & A
Q. How are contradictions in biological activity data addressed across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies and apply statistical weighting to account for variability (e.g., assay type, cell line differences).
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
- Proteomics Profiling : Identify off-target interactions via chemical proteomics (e.g., affinity pulldown with SILAC labeling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
